Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463932
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12)
SMILES:
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

CAS No.:

Cat. No.: VC17463932

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid -

Specification

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12)
Standard InChI Key ZEZRRNLOLWVDGK-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C1C(=O)O)C=NC=N2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Pyrrolo[2,1-f][1, triazine-5-carboxylic acid has the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol . Its structure combines a pyrrole ring fused to a triazine system, with a carboxylic acid substituent at position 5 (Figure 1). The SMILES notation (OC(=O)c1ccn2c1c(N)ncn2) highlights the connectivity: a pyrrole nitrogen at position 1 bridges to a triazine ring, while an amino group occupies position 4 .

Table 1: Key Molecular Data

PropertyValue
CAS Number1236201-15-2
Molecular FormulaC₇H₆N₄O₂
Molecular Weight178.15 g/mol
SMILESOC(=O)c1ccn2c1c(N)ncn2
Purity (Commercial)≥98%

Synthetic Methodologies

Historical Context and Key Strategies

The synthesis of pyrrolo[2,1-f][1, triazine derivatives has evolved significantly over the past two decades, driven by their biological relevance. A 2021 review categorizes six primary routes to the core scaffold :

  • Synthesis from Pyrrole Derivatives

    • N-Amination of pyrrole-2-carboxylates using reagents like NH₂Cl, followed by cyclization with formamide, yields the triazine ring . For example, methyl pyrrole-2-carboxylate undergoes amination and cyclization to form 4-amino-pyrrolotriazine precursors .

    • Halogenation (e.g., bromination) at reactive positions (C-7) enables further functionalization, as seen in the synthesis of kinase inhibitor templates .

  • Bromohydrazone-Mediated Cyclization

    • Bromohydrazones serve as intermediates for constructing the triazine ring via nucleophilic substitution and thermal cyclization .

  • Triazinium Dicyanomethylide Routes

    • Reactive intermediates like triazinium dicyanomethylide facilitate annulation reactions with pyrrole precursors .

  • Multistep Orthogonal Approaches

    • Sequential protection, halogenation, and coupling reactions enable precise regioselectivity. For instance, Suzuki coupling of 5-bromopyrrole-2-carbaldehyde introduces aryl groups before triazine cyclization .

  • Transition Metal-Catalyzed Synthesis

    • Palladium-mediated cross-couplings optimize efficiency in constructing substituted derivatives .

  • Rearrangement of Pyrrolooxadiazines

    • Acid- or base-induced rearrangements convert pyrrolooxadiazines into the target triazines .

Case Study: Synthesis of 4-Amino Derivatives

A representative synthesis begins with N-amination of methyl pyrrole-2-carboxylate using NH₂Cl, yielding an intermediate that undergoes cyclization with benzoyl isothiocyanate. Hydrolysis, S-methylation, and POCl₃-mediated chlorination produce 7-bromo-2-(methylsulfanyl)pyrrolotriazine, a versatile intermediate for kinase inhibitors .

Biological and Pharmaceutical Applications

Antiviral Activity

Pyrrolo[2,1-f][1,2,] triazine derivatives inhibit RNA-dependent RNA polymerases (RdRps), critical for viral replication. Notably, remdesivir—a broad-spectrum antiviral—incorporates a related pyrrolotriazine scaffold, underscoring the moiety’s relevance in treating RNA viruses like SARS-CoV-2 and norovirus .

Kinase Inhibition

The 4-amino substituent enhances binding affinity to kinase ATP pockets. For example, 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1, triazine demonstrates nanomolar inhibition of tyrosine kinases implicated in cancer .

C-Nucleoside Analogues

Seminal work in 2001 reported C-nucleosides of pyrrolo[2,1-f] triazine-5-carboxylic acid as isosteres of natural nucleosides . These analogues, synthesized via Vilsmeier formylation and aldoxime dehydration, exhibit antiviral and antimetabolite properties .

Derivatives and Analogues

Ester Derivatives

Ethyl pyrrolo[2,1-f] triazine-5-carboxylate (CAS 938192-23-5) serves as a prodrug form, improving bioavailability. With a molecular weight of 207.19 g/mol, it shares synthetic routes with the parent acid .

Amino-Functionalized Analogues

4-Amino derivatives are pivotal in kinase inhibitor design. Bromination at C-7 allows further cross-coupling to install pharmacophores like aryl or heteroaryl groups .

Future Directions

Synthetic Innovation

Despite progress, challenges persist in regioselective functionalization and scalability. Flow chemistry and photocatalysis may address these gaps, enabling greener syntheses.

Drug Discovery

The pyrrolo[2,1-f] triazine core remains underexplored in oncology and virology. High-throughput screening of novel derivatives could uncover leads for resistant viral strains or orphan kinases.

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